molecular formula C15H20N2O B14171171 1-Phenyl-4-piperidino-2-pyrrolidinone CAS No. 728-53-0

1-Phenyl-4-piperidino-2-pyrrolidinone

Cat. No.: B14171171
CAS No.: 728-53-0
M. Wt: 244.33 g/mol
InChI Key: HXYYSKMOHXXOAW-UHFFFAOYSA-N
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Description

1-Phenyl-4-piperidino-2-pyrrolidinone is a heterocyclic compound that belongs to the class of pyrrolidinones It features a five-membered lactam ring fused with a piperidine ring and a phenyl group

Preparation Methods

The synthesis of 1-Phenyl-4-piperidino-2-pyrrolidinone typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using phenyl halides.

    Piperidine Introduction: The piperidine ring is incorporated through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-Phenyl-4-piperidino-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Phenyl-4-piperidino-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-piperidino-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate interaction and subsequent biochemical reactions.

Comparison with Similar Compounds

1-Phenyl-4-piperidino-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-Phenyl-2-pyrrolidinone: This compound lacks the piperidine ring, resulting in different biological activities and chemical properties.

    4-Phenylpiperidine: This compound lacks the pyrrolidinone ring, leading to variations in its pharmacological profile.

    N-Phenylpyrrolidin-2-one: This compound has a similar structure but differs in the position of the phenyl group, affecting its reactivity and biological effects.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.

Properties

CAS No.

728-53-0

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-phenyl-4-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H20N2O/c18-15-11-14(16-9-5-2-6-10-16)12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

HXYYSKMOHXXOAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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